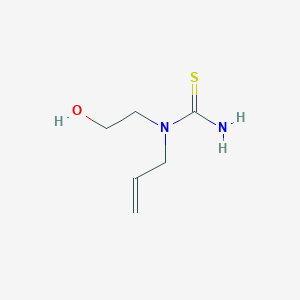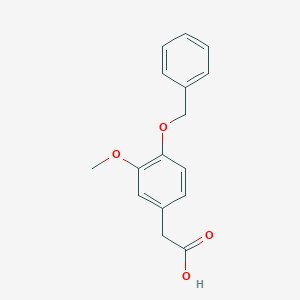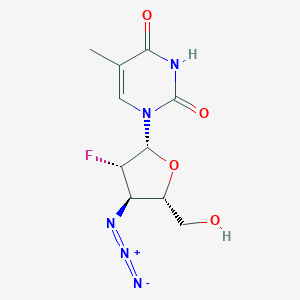
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, also known as FddAzaT, is a nucleoside analog that has been synthesized and studied for its potential use in antiviral therapies. This molecule is structurally similar to thymidine, a nucleoside that is essential for DNA synthesis. However, FddAzaT contains an azido group and a fluoro group in place of the 2' and 3' hydroxyl groups of the arabinose sugar, respectively. These modifications make FddAzaT a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against a range of viral infections.
Mécanisme D'action
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine acts as a chain terminator during viral DNA synthesis. The azido group of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is incorporated into the growing DNA chain by the viral polymerase, but it cannot be extended further due to its bulky nature. This results in premature termination of DNA synthesis and the inhibition of viral replication.
Effets Biochimiques Et Physiologiques
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent. However, some studies have reported that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine can cause DNA damage and induce apoptosis in certain cell types. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine in lab experiments include its potent antiviral activity, low toxicity, and ability to inhibit drug-resistant viral strains. However, the synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is complex and time-consuming, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Orientations Futures
There are several potential future directions for the study of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine. One area of research could focus on the development of more efficient synthesis methods for 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine and related nucleoside analogs. Another area of research could focus on the optimization of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine for use as an antiviral agent, including the development of prodrugs that can be more easily delivered to target cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, including its potential for inducing DNA damage and apoptosis. Overall, 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a promising candidate for further development as an antiviral agent, and its potential applications in the field of virology warrant further study.
Méthodes De Synthèse
The synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine involves several steps, including the protection of the thymine base, the coupling of the protected base with a protected arabinose sugar, and the deprotection of the resulting nucleoside. The azido and fluoro groups are introduced during the synthesis of the arabinose sugar. The final product is purified by chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been extensively studied for its antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In vitro studies have shown that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against drug-resistant strains of HIV. 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent.
Propriétés
Numéro CAS |
124424-26-6 |
|---|---|
Nom du produit |
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine |
Formule moléculaire |
C10H12FN5O4 |
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6+,7-,9-/m1/s1 |
Clé InChI |
AVYGFRQPURLSLQ-JVZYCSMKSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Autres numéros CAS |
124424-26-6 |
Synonymes |
1-(3-azido-2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine 1-(3-azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine 1-ADFAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



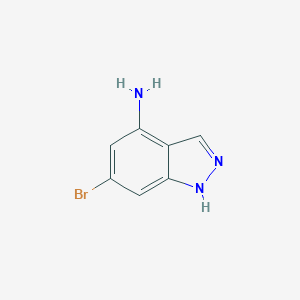
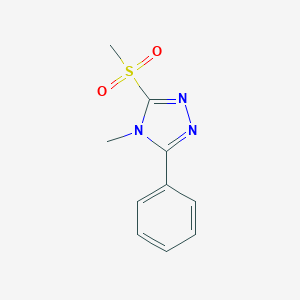
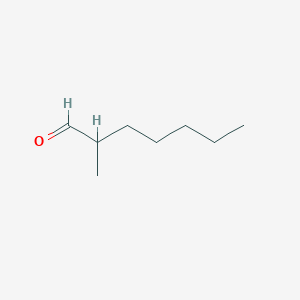
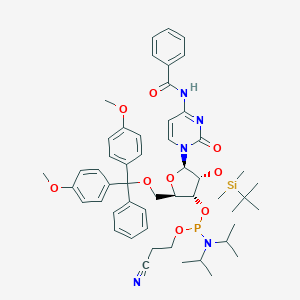
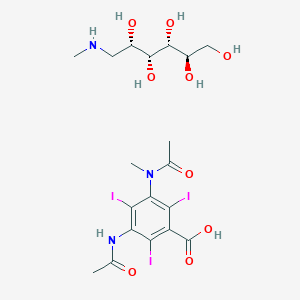
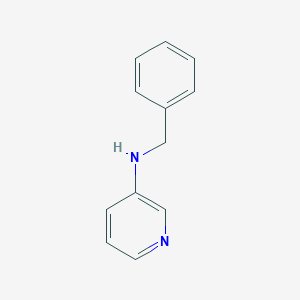
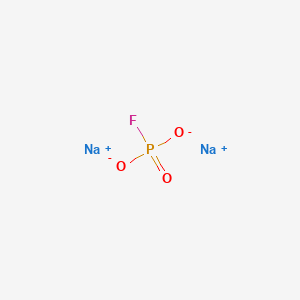
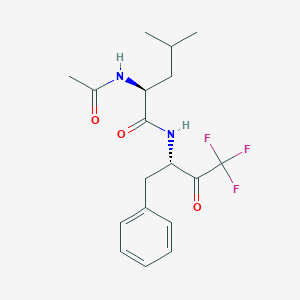
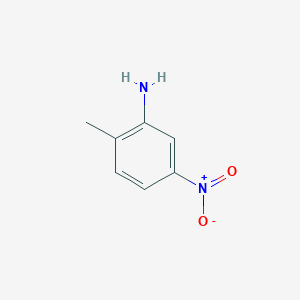
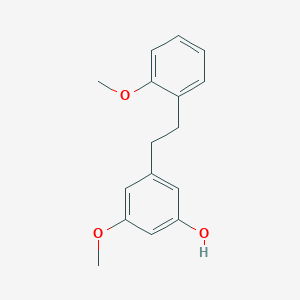
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
